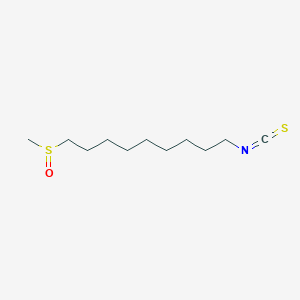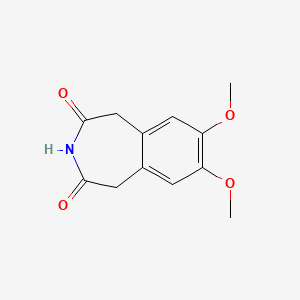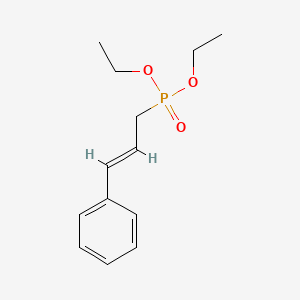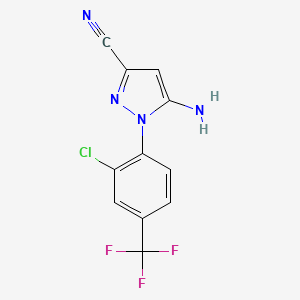
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a specialized derivative of tyrosine, an amino acid, used extensively in the field of peptide synthesis and proteomics. It is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies due to its isotopic labeling, which provides enhanced signal clarity and resolution.
Synthesis Analysis
The synthesis of related Fmoc-protected amino acids typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group and the protection of the hydroxyl group with tert-butyl-based protecting groups. For example, Tressler and Zondlo (2016) developed a practical synthesis route for Fmoc-perfluoro-tert-butyl tyrosine, highlighting the potential pathways that could be adapted for synthesizing N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (Tressler & Zondlo, 2016).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids, including N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether, features a complex arrangement that allows for specific reactivity and interactions. Bojarska et al. (2020) have demonstrated the importance of understanding the structural and supramolecular features of Fmoc-amino acids, suggesting that similar insights could be applied to analyze the molecular structure of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (Bojarska et al., 2020).
Chemical Reactions and Properties
Fmoc-protected amino acids, including N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether, are pivotal in peptide synthesis. They undergo specific chemical reactions, such as coupling with other amino acids in solid-phase peptide synthesis, and deprotection under certain conditions to reveal the active amino acid for peptide elongation. The work by Fretz (1997, 2004) on Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride provides insight into the chemical reactivity and utility of Fmoc-protected tyrosine derivatives in synthesizing phosphotyrosyl peptides, which could extend to the compound of interest (Fretz, 1997; Fretz, 2004).
Physical Properties Analysis
While specific physical properties of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether are not directly reported, analogous compounds exhibit characteristics such as solubility in common organic solvents, stability under various conditions, and distinct NMR signals due to fluorination or other modifications. These attributes are crucial for their application in peptide synthesis and NMR studies.
Chemical Properties Analysis
Chemically, N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether and its counterparts are designed for selective reactivity, allowing for their incorporation into peptides without undesired side reactions. The protective groups are strategically chosen to withstand certain conditions while being removable under specific others, facilitating the step-wise construction of peptides. The insights from Palladino and Stetsenko (2012) on new cleavage methods for Fmoc solid-phase peptide synthesis highlight the innovative approaches to manipulating the chemical properties of Fmoc-protected amino acids for efficient peptide assembly (Palladino & Stetsenko, 2012).
科学的研究の応用
Synthesis and Application in NMR Spectroscopy
- The synthesis of Fmoc-perfluoro-tert-butyl tyrosine was developed for application in 19F NMR spectroscopy. This compound, due to its nine chemically equivalent fluorines, can be detected in peptides by NMR at low concentrations, enhancing the sensitivity of the technique (Tressler & Zondlo, 2016).
Advanced Peptide Synthesis
- Research has been conducted on the synthesis of δ-amino acids with an ether linkage in the main chain and different nucleobases on the side chain. These acids, including variants of N-Fmoc-protected amino acids, are used to form novel peptide nucleic acids (oxy-PNAs), contributing to the development of advanced biomolecules (Kuwahara, Arimitsu, & Sisido, 1999).
Molecular Structure Analysis
- The structure of FMOC-protected amino acids, including variants similar to N-Fmoc-(13C9,15N)-L-Tyrosine, was studied using solid-state NMR spectroscopy. This research aids in understanding the molecular structure and interactions of such compounds (Keeler et al., 2017).
Biomedical Research
- Fmoc-protected amino acids, like N-Fmoc-(13C9,15N)-L-Tyrosine, have attracted attention in biomedical research for designing effective hydrogelators, biomaterials, or therapeutics. The study of their structural and supramolecular features is crucial for recognizing their properties (Bojarska et al., 2020).
Enzyme-Initiated Self-Assembly
- Enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels, related to N-Fmoc-(13C9,15N)-L-Tyrosine, has been reported. This process, which occurs under physiological conditions, allows the control of mechanical properties of hydrogels, useful in three-dimensional cell culture (Thornton et al., 2009).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether involves the protection of the tyrosine hydroxyl group, followed by the introduction of the Fmoc protecting group. The labeled carbon and nitrogen atoms are then introduced using appropriate labeled starting materials. Finally, the tert-butyl ether group is introduced to protect the carboxylic acid group.", "Starting Materials": [ "L-Tyrosine", "Fmoc-OSu", "13C9-L-phenylalanine", "15N-L-tyrosine", "Di-tert-butyl dicarbonate", "Dicyclohexylcarbodiimide", "N,N-Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protect the hydroxyl group of L-tyrosine using di-tert-butyl dicarbonate and dicyclohexylcarbodiimide in N,N-dimethylformamide", "Introduce the Fmoc protecting group using Fmoc-OSu and sodium bicarbonate in N,N-dimethylformamide", "Couple the labeled 13C9-L-phenylalanine and 15N-L-tyrosine using dicyclohexylcarbodiimide and N,N-dimethylformamide", "Deprotect the tert-butyl ether group using trifluoroacetic acid in chloroform and methanol", "Purify the product using column chromatography with ethyl acetate as the eluent" ] } | |
CAS番号 |
1217442-53-9 |
製品名 |
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether |
分子式 |
C₁₉¹³C₉H₂₉¹⁵NO₅ |
分子量 |
469.46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







